molecular formula C16H16N8O B2592406 (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1396884-23-3

(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2592406
CAS No.: 1396884-23-3
M. Wt: 336.359
InChI Key: AUZSPGBPJYOIFP-UHFFFAOYSA-N
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Description

(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a tetrazole ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The piperazine and pyrimidine rings are often introduced through nucleophilic substitution reactions. The final step usually involves coupling these intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and make it a versatile scaffold for drug development .

Properties

IUPAC Name

(2-phenyltetrazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-15(14-19-21-24(20-14)13-5-2-1-3-6-13)22-9-11-23(12-10-22)16-17-7-4-8-18-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZSPGBPJYOIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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